molecular formula C8H9NO2 B142064 Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate CAS No. 134703-37-0

Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate

Cat. No. B142064
M. Wt: 151.16 g/mol
InChI Key: QXZXGNKWLHGURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate is a chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is also known as methyl sorbate or sorbic acid methyl ester. Methyl sorbate is a colorless, odorless liquid that is soluble in water and organic solvents. It is commonly used in the food industry as a preservative due to its antimicrobial properties.

Mechanism Of Action

The antimicrobial activity of methyl sorbate is due to its ability to disrupt the cell membrane of microorganisms. It acts by inhibiting the growth and reproduction of microorganisms, leading to their death. Methyl sorbate is also thought to have antitumor properties due to its ability to induce apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

Methyl sorbate has been shown to have low toxicity and is generally considered safe for use in food and medical applications. However, high doses of methyl sorbate can cause irritation and damage to the skin and eyes. Ingestion of large amounts of methyl sorbate can also cause gastrointestinal distress.

Advantages And Limitations For Lab Experiments

Methyl sorbate is a valuable compound for use in laboratory experiments due to its antimicrobial properties. It can be used to study the effects of antimicrobial agents on microorganisms and to develop new antimicrobial compounds. However, the use of methyl sorbate in laboratory experiments is limited by its low solubility in water, which can make it difficult to work with.

Future Directions

There are several potential future directions for the study of methyl sorbate. One area of research is the development of new antimicrobial compounds based on the structure of methyl sorbate. Another area of research is the investigation of the antitumor properties of methyl sorbate and its potential use in cancer treatment. Additionally, the study of the toxicity and safety of methyl sorbate in different applications is an important area of research.

Synthesis Methods

Methyl sorbate can be synthesized through the reaction of sorbic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of around 50-60°C and under reflux conditions. The yield of the reaction is typically high, and the resulting product is purified through distillation.

Scientific Research Applications

Methyl sorbate has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and yeast. This makes it a valuable compound for use in the food industry as a preservative. Methyl sorbate has also been studied for its potential use in medical applications. It has been shown to have antitumor properties and may be useful in the treatment of cancer.

properties

CAS RN

134703-37-0

Product Name

Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

methyl 2-pyrrol-1-ylprop-2-enoate

InChI

InChI=1S/C8H9NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-6H,1H2,2H3

InChI Key

QXZXGNKWLHGURE-UHFFFAOYSA-N

SMILES

COC(=O)C(=C)N1C=CC=C1

Canonical SMILES

COC(=O)C(=C)N1C=CC=C1

synonyms

1H-Pyrrole-1-aceticacid,alpha-methylene-,methylester(9CI)

Origin of Product

United States

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